(Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2,3,4-trimethoxybenzylidene group at position 2 and a 2-oxopropoxy group at position 4. Aurones, a subclass of flavonoids, are known for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties . The compound’s Z-configuration stabilizes the conjugated system, while the electron-donating methoxy and electron-withdrawing oxopropoxy groups modulate its electronic and steric properties, influencing both reactivity and biological interactions .
Properties
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(22)11-27-14-6-7-15-17(10-14)28-18(19(15)23)9-13-5-8-16(24-2)21(26-4)20(13)25-3/h5-10H,11H2,1-4H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVZINPEOADOIO-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene.
Introduction of the Trimethoxybenzylidene Moiety: The trimethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 2,3,4-trimethoxybenzaldehyde under basic conditions.
Attachment of the Oxopropoxy Group: The final step involves the esterification of the hydroxyl group on the benzofuran core with 2-oxopropanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted benzofurans
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and chemical properties make it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physical Properties
- The 2-oxopropoxy group introduces an electron-withdrawing ester moiety, increasing polarity relative to methoxy or hydroxy groups.
- Melting points : Hydroxy-substituted derivatives (6x, 6y) exhibit higher melting points (>250°C) due to hydrogen bonding, whereas methoxy analogs (6v, 6w) melt at lower temperatures (187–220°C) . The target compound’s melting point is likely intermediate, as the oxopropoxy group balances polarity and steric bulk.
Table 2: Structural and Physical Property Comparison
*Calculated based on molecular formula.
Key SAR Insights :
Methoxy positioning : 2,3,4-Trimethoxy substitution optimizes lipophilicity for membrane penetration.
Oxopropoxy vs. hydroxy: The ester group improves metabolic stability compared to phenolic hydroxy groups.
Benzylidene diversity : Electron-rich benzylidenes enhance binding to aromatic residues in target proteins .
Biological Activity
(Z)-6-(2-oxopropoxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofuran compounds are known for a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22O7
- Molecular Weight : 398.41 g/mol
- IUPAC Name : (Z)-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
The compound features a benzofuran core with various substituents that may enhance its biological activity.
Anticancer Activity
Benzofuran derivatives are noted for their significant anticancer properties. Research indicates that similar compounds exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study on benzofuran-based chalcone compounds demonstrated notable anticancer activity against human ovarian cancer cell lines with IC50 values ranging from 11 μM to 12 μM for specific derivatives .
| Compound | Cell Line | IC50 (μM) | Inhibition Rate |
|---|---|---|---|
| Compound 32 | A2780 | 12 | 56.84% |
| Compound 33 | A2780 | 11 | 60.89% |
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran derivatives is well-documented. Research highlights the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes:
- Mechanism : Compounds with the benzofuran structure can modulate pathways involved in inflammation, such as NF-kB and COX-2 inhibition .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies suggest that benzofuran derivatives can scavenge free radicals effectively:
- Research Finding : A series of experiments indicated that certain benzofuran compounds demonstrated high radical scavenging activity, contributing to their protective effects against oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives often correlates with their structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
